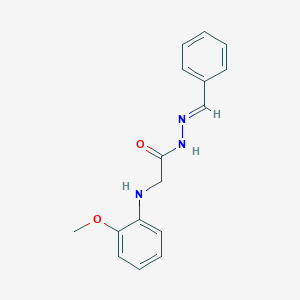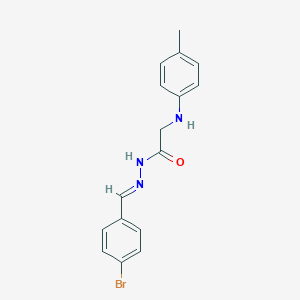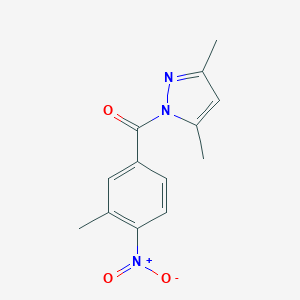![molecular formula C23H22N4O7S B387818 N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B387818.png)
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, methoxy groups, and a benzenesulfonamide moiety. These functional groups contribute to its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 3-nitro-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-oxoethyl benzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups can participate in hydrogen bonding or electrostatic interactions, while the benzenesulfonamide moiety may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide
- N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxy groups, along with the benzenesulfonamide moiety, sets it apart from similar compounds and enhances its utility in various scientific research areas.
Properties
Molecular Formula |
C23H22N4O7S |
|---|---|
Molecular Weight |
498.5g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H22N4O7S/c1-33-21-11-7-6-10-19(21)26(35(31,32)18-8-4-3-5-9-18)16-23(28)25-24-15-17-12-13-22(34-2)20(14-17)27(29)30/h3-15H,16H2,1-2H3,(H,25,28)/b24-15+ |
InChI Key |
QFEZPATVVGHPIV-BUVRLJJBSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B387736.png)


![6,8-dibromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B387739.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B387740.png)


![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]tryptophan](/img/structure/B387745.png)
![1-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B387746.png)

![N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide](/img/structure/B387752.png)
![4-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B387753.png)
![3,5-dinitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B387755.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B387757.png)
